
13-Docosenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
13-Docosenamide has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
13-Docosenamide can be synthesized through the reaction of erucic acid with ammonia. The process involves the condensation of the carboxyl group of erucic acid with ammonia, resulting in the formation of the amide bond . The reaction typically requires elevated temperatures and may be catalyzed by acidic or basic catalysts to enhance the reaction rate.
Industrial Production Methods
In industrial settings, this compound is often recovered from the wastewater generated during the production of polypropylene resins. The recovery process involves solid-phase extraction (SPE) followed by purification using techniques such as high-performance liquid chromatography (HPLC), Fourier-transform infrared spectroscopy (FTIR), gas chromatography-mass spectrometry (GC-MS), and differential scanning calorimetry (DSC) .
Chemical Reactions Analysis
Types of Reactions
13-Docosenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: The amide group can participate in substitution reactions, where the amide nitrogen is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted amides depending on the reagents used.
Mechanism of Action
The mechanism of action of 13-Docosenamide involves its interaction with various molecular targets and pathways. In biological systems, it acts as a neuroactive compound, influencing neural activity and potentially modulating neurotransmitter release . The compound’s ability to quench fluorescein suggests it may form stable adducts with other molecules, affecting their fluorescence properties .
Comparison with Similar Compounds
13-Docosenamide is similar to other long-chain fatty acid amides, such as:
Oleamide: Another fatty acid amide with similar neuroactive properties.
Stearamide: Used as a slip agent and lubricant in various industrial applications.
Palmitamide: Known for its role in biological systems and industrial uses.
Compared to these compounds, this compound is unique due to its specific chain length and the presence of a double bond, which may influence its physical and chemical properties .
Properties
Molecular Formula |
C22H43NO |
|---|---|
Molecular Weight |
337.6 g/mol |
IUPAC Name |
(E)-docos-13-enamide |
InChI |
InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H2,23,24)/b10-9+ |
InChI Key |
UAUDZVJPLUQNMU-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCC(=O)N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)N |
Synonyms |
13-docosenamide erucamide erucilamide erucyl amide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


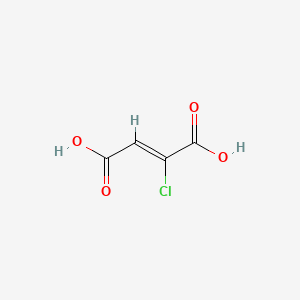
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1234134.png)
![5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B1234135.png)
![N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide](/img/structure/B1234136.png)

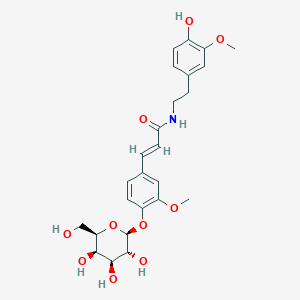
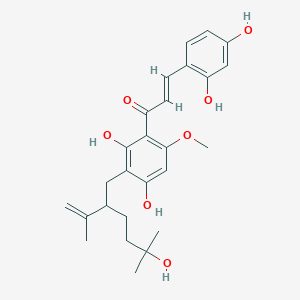

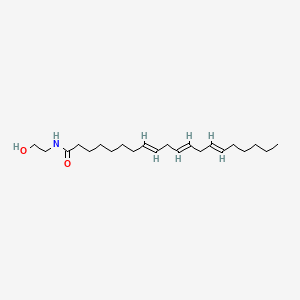
![7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1234146.png)

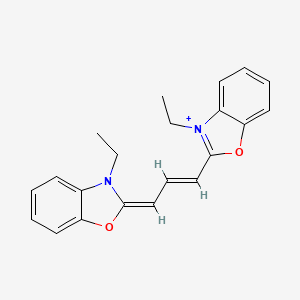
![[(5Z,10Z)-9-acetyloxy-7-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,7,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1234154.png)

